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Compound of Interest

Compound Name: BDP TMR amine

Cat. No.: B11928769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BDP TMR amine is a bright and photostable fluorophore belonging to the BODIPY family of

dyes. Its spectral properties are similar to tetramethylrhodamine (TAMRA), making it

compatible with existing filter sets and instrumentation for the TAMRA channel.[1] However,

BDP TMR exhibits a significantly higher fluorescence quantum yield, resulting in brighter

signals and improved sensitivity in imaging applications.[2] The primary amine group on BDP

TMR allows for its covalent conjugation to various biomolecules, including proteins, peptides,

and nucleic acids, through reactions with electrophiles such as NHS esters.[2] This versatility

makes it an excellent tool for a wide range of fluorescence microscopy applications, including

immunofluorescence, localization studies, and tracking of dynamic cellular processes.

Photophysical & General Properties
The key characteristics of BDP TMR amine and its derivatives are summarized below,

providing essential data for experimental design and setup.
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Property BDP TMR Amine
BDP TMR NHS
Ester

BDP TMR
Maleimide

Excitation Maximum

(λex)
542 nm[3] 542 nm[2] 542 nm

Emission Maximum

(λem)
574 nm 574 nm 574 nm

Molar Extinction

Coefficient (ε)
55,000 cm⁻¹M⁻¹ 55,000 cm⁻¹M⁻¹ Not Specified

Fluorescence

Quantum Yield (Φ)
0.64 0.64 Not Specified

Reactive Group Primary Amine
N-hydroxysuccinimidyl

(NHS) ester
Maleimide

Target Functionality
Electrophiles (e.g.,

NHS esters)
Primary Amines Thiols (Sulfhydryls)

Solubility

Good in most organic

solvents (DMF,

DMSO)

Good in most organic

solvents (DMF,

DMSO)

Good in most organic

solvents (DMF,

DMSO)

Storage Conditions
-20°C in the dark,

desiccated

-20°C in the dark,

desiccated

-20°C in the dark,

desiccated

Applications in Fluorescence Microscopy
BDP TMR amine and its derivatives are powerful tools for a variety of fluorescence microscopy

applications, including:

Immunofluorescence: Covalently conjugating BDP TMR NHS ester to primary or secondary

antibodies allows for the specific visualization of target proteins within fixed and

permeabilized cells.

Live-Cell Imaging: The cell-permeant nature of some BDP TMR conjugates allows for the

labeling and tracking of intracellular structures and dynamics in living cells.
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Ligand-Receptor Interaction Studies: Labeling ligands with BDP TMR amine enables the

visualization of ligand binding to cell surface receptors and the subsequent tracking of

receptor internalization and trafficking.

Fluorescence Polarization Assays: Due to its relatively long fluorescence lifetime, BDP TMR

is well-suited for fluorescence polarization assays to study molecular interactions in solution

and on the cell surface.

Experimental Protocols
Protocol 1: General Protocol for Labeling Proteins and
Antibodies with BDP TMR NHS Ester
This protocol describes the general procedure for conjugating BDP TMR NHS ester to proteins,

such as antibodies, for use in immunofluorescence or other labeling applications.

Materials:

BDP TMR NHS Ester

Protein/Antibody to be labeled (in an amine-free buffer, e.g., PBS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

Reaction Tubes

Stirring/Vortexing equipment

Procedure:

Prepare Protein Solution: Dissolve the protein/antibody in 0.1 M sodium bicarbonate buffer at

a concentration of 5-20 mg/mL. Ensure the buffer is free of any primary amine-containing

substances like Tris or glycine.
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Prepare BDP TMR NHS Ester Stock Solution: Immediately before use, dissolve BDP TMR

NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

Labeling Reaction:

While gently stirring or vortexing the protein solution, slowly add a 5-10 fold molar excess

of the BDP TMR NHS ester stock solution.

Incubate the reaction for 1 hour at room temperature, protected from light, with continuous

stirring.

Purification of the Conjugate:

Separate the labeled protein/antibody from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

The first colored band to elute will be the BDP TMR-labeled protein.

Determine Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (A280) and 542 nm (A542).

Calculate the protein concentration and the dye concentration using their respective

extinction coefficients. The ratio of dye concentration to protein concentration gives the

DOL.

Storage: Store the labeled protein/antibody at 4°C, protected from light. For long-term

storage, add a cryoprotectant like glycerol and store at -20°C.
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Protein Labeling Workflow

Protocol 2: Immunofluorescence Staining of Fixed Cells
with BDP TMR-Labeled Antibody
This protocol outlines the steps for using a BDP TMR-labeled antibody to visualize a target

protein in fixed and permeabilized cells.

Materials:

BDP TMR-labeled Primary or Secondary Antibody

Cells grown on coverslips or in imaging dishes

Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking Buffer (e.g., 1% BSA in PBS)

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium
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Fluorescence Microscope with appropriate filters for BDP TMR (Excitation: ~542 nm,

Emission: ~574 nm) and DAPI.

Procedure:

Cell Culture and Fixation:

Culture cells to the desired confluency on coverslips or imaging dishes.

Wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-

specific antibody binding.

Antibody Incubation:

Dilute the BDP TMR-labeled primary antibody to its optimal concentration in Blocking

Buffer.

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight

at 4°C in a humidified chamber, protected from light.

If using an unlabeled primary antibody, follow this with incubation with a BDP TMR-labeled

secondary antibody.
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Washing:

Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

Counterstaining (Optional):

Incubate the cells with a nuclear counterstain like DAPI (diluted in PBS) for 5-10 minutes

at room temperature.

Wash the cells twice with PBS.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Image the cells using a fluorescence microscope with the appropriate filter sets for BDP

TMR and the counterstain.
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Immunofluorescence Workflow
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Protocol 3: Visualizing GPCR Internalization with a BDP
TMR-Labeled Ligand
This protocol provides a method to visualize the binding and internalization of a G protein-

coupled receptor (GPCR) using a BDP TMR-labeled ligand. This example is based on the

study of β2-adrenoceptors using a fluorescent agonist.

Materials:

BDP TMR-labeled ligand specific for the GPCR of interest

Cells expressing the target GPCR (e.g., transfected CHO-K1 cells)

Live-Cell Imaging Medium (e.g., HBSS or phenol red-free DMEM)

Confocal Microscope with an environmental chamber (37°C, 5% CO₂)

Optional: GPCR antagonist to demonstrate specificity

Procedure:

Cell Preparation:

Seed cells expressing the target GPCR in glass-bottom imaging dishes.

Allow cells to adhere and grow to 50-70% confluency.

Ligand Binding and Internalization:

On the day of imaging, replace the culture medium with pre-warmed Live-Cell Imaging

Medium.

Add the BDP TMR-labeled ligand to the cells at a suitable concentration (e.g., 20-30 nM,

optimization may be required).

For a negative control to show specificity, pre-incubate some cells with an unlabeled

GPCR antagonist before adding the fluorescent ligand.
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Live-Cell Imaging:

Place the imaging dish on the stage of the confocal microscope equipped with an

environmental chamber.

Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to monitor the binding

of the ligand to the cell surface and its subsequent internalization into endocytic vesicles.

Use the appropriate laser line and filter set for BDP TMR (e.g., 543 nm excitation).

Image Analysis:

Analyze the images to observe the redistribution of the fluorescent signal from the plasma

membrane to intracellular compartments over time.

Quantify the fluorescence intensity within the cells to determine the rate of internalization.
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Issue Possible Cause Suggested Solution

High Background

Fluorescence

Incomplete removal of

unbound dye or antibody.

Increase the number and

duration of washing steps. Use

a fresh, high-quality buffer for

washing. Include a blocking

step.

Weak or No Signal Low labeling efficiency.

Optimize the molar ratio of dye

to protein during conjugation.

Ensure the protein buffer is

amine-free.

Low abundance of the target

protein.

Use a brighter fluorophore or a

signal amplification method

(e.g., tyramide signal

amplification).

Photobleaching.

Use an antifade mounting

medium. Minimize exposure to

excitation light. Use a more

photostable dye if possible.

Non-specific Staining
Hydrophobic interactions of the

dye.

Increase the stringency of the

washing buffer (e.g., add a

small amount of detergent like

Tween-20). Optimize the

blocking step.

Antibody cross-reactivity.

Use a more specific antibody.

Perform appropriate controls

(e.g., isotype control,

secondary antibody only).

Conclusion
BDP TMR amine and its derivatives are highly valuable fluorescent probes for a multitude of

applications in fluorescence microscopy. Their brightness, photostability, and reactivity make

them ideal for sensitive and specific labeling of biomolecules. By following the detailed
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protocols and considering the troubleshooting advice provided in these application notes,

researchers can effectively utilize BDP TMR dyes to gain deeper insights into cellular structure

and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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